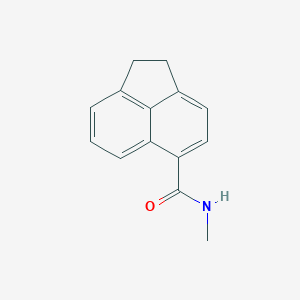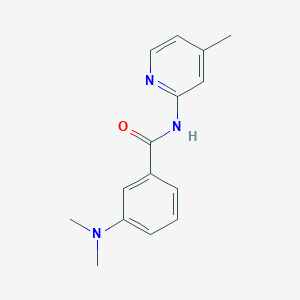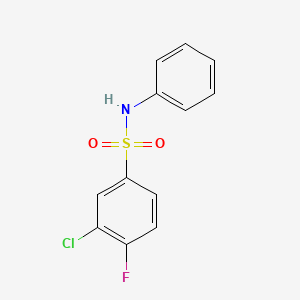
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide (MDAC) is a chemical compound that has shown potential in scientific research applications. It belongs to the class of acenaphthene derivatives and has a molecular weight of 257.32 g/mol. The compound has gained attention due to its unique structure and potential therapeutic applications.
作用機序
The mechanism of action of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is not well understood. However, it is believed that the compound exerts its therapeutic effects through multiple pathways. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases.
Biochemical and Physiological Effects:
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation and oxidative stress. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further study.
実験室実験の利点と制限
One of the main advantages of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is that its mechanism of action is not well understood. This makes it difficult to design experiments to fully understand its therapeutic potential.
将来の方向性
There are several future directions for the study of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide could be studied for its potential in treating other diseases such as cancer and inflammation. Further research is needed to fully explore the therapeutic potential of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide.
Conclusion:
In conclusion, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide is a promising compound that has shown potential in scientific research applications. Its simple synthesis method and low toxicity profile make it a promising candidate for further study. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has shown potential in treating various diseases such as cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.
合成法
The synthesis of N-methyl-1,2-dihydroacenaphthylene-5-carboxamide involves the reaction of N-methyl-1,2-dihydroacenaphthene-5-carboxylic acid with thionyl chloride and then with methylamine. The reaction yields the desired product, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide, which can be purified through recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has shown potential in scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, N-methyl-1,2-dihydroacenaphthylene-5-carboxamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)12-8-7-10-6-5-9-3-2-4-11(12)13(9)10/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRMBUWQKGONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,2-dihydroacenaphthylene-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7467048.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)
![Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7467068.png)
![[2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467078.png)
![[2-(3-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467091.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)
![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)

![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)


